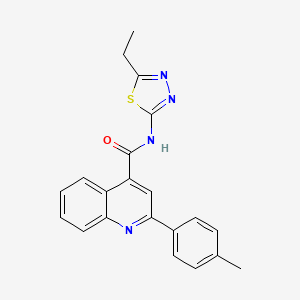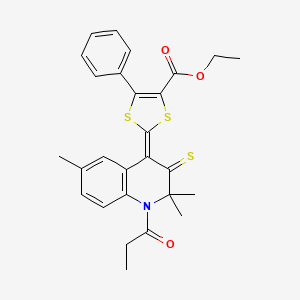
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The compound also contains a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
Introduction of the thiadiazole ring: The thiadiazole ring can be introduced through a cyclization reaction involving thiosemicarbazide and an appropriate carbonyl compound.
Coupling of the quinoline and thiadiazole moieties: The quinoline and thiadiazole moieties can be coupled through a nucleophilic substitution reaction, where the amine group of the thiadiazole reacts with a suitable electrophilic center on the quinoline ring.
Formation of the carboxamide group: The carboxamide group can be introduced through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine derivative of the thiadiazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which can exhibit different chemical and biological properties.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives, which may have different reactivity and biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reducing agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline or thiadiazole derivatives.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Medicine: The compound can be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activity.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide depends on its specific biological target. For example:
Enzyme inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
DNA intercalation: The compound may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
Quinoline derivatives: Compounds with a quinoline core structure, such as chloroquine or quinine, which are known for their antimalarial activity.
Thiadiazole derivatives: Compounds with a thiadiazole ring, such as acetazolamide or sulfamethoxazole, which are known for their diuretic and antibacterial activity.
The uniqueness of this compound lies in its combination of the quinoline and thiadiazole moieties, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C21H18N4OS |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H18N4OS/c1-3-19-24-25-21(27-19)23-20(26)16-12-18(14-10-8-13(2)9-11-14)22-17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,23,25,26) |
InChI Key |
YMKLYWWQAWZZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11664783.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B11664787.png)
![N'-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11664796.png)
![3-[(E)-(benzylimino)methyl]-2-[(4-chlorophenyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11664802.png)
![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11664813.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B11664815.png)
![2,5-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11664818.png)
![N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide](/img/structure/B11664828.png)
![N'-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11664831.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B11664843.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664847.png)
![2,2'-{[(2,6-dimethylphenyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11664853.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664861.png)
